4-Chloro-3-fluorobenzonitrile

Halogen-exchange fluorination Fluorobenzonitrile synthesis Reaction intermediate identification

Regioisomer misidentification risks derailing cyhalofop-butyl process development. 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) provides the confirmed para-chloro/meta-fluoro substitution pattern essential for patent-specified aryl etherification (80-100°C per CN-119306598-A). • Melting point 79-81°C enables rapid, instrument-free QC to distinguish from regioisomer 3-chloro-4-fluorobenzonitrile (mp 69-74°C). • Key intermediate in HALEX fluorination of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile. • Available from research to bulk quantities with full analytical documentation.

Molecular Formula C7H3ClFN
Molecular Weight 155.55 g/mol
CAS No. 110888-15-8
Cat. No. B011633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorobenzonitrile
CAS110888-15-8
Molecular FormulaC7H3ClFN
Molecular Weight155.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)Cl
InChIInChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
InChIKeyGWZQVECNESCSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluorobenzonitrile: Intermediate Profile


4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) is a halogenated aromatic nitrile with the molecular formula C₇H₃ClFN and a molecular weight of 155.56 g/mol . At ambient temperature, it exists as a solid that melts between 79–81 °C and is insoluble in water but soluble in organic solvents such as benzene and toluene . The compound features a 1,2,4-substitution pattern on the benzene ring with chlorine at the para position, fluorine at the meta position relative to the nitrile group, and the nitrile at position 1 [1]. This specific substitution pattern imparts distinct reactivity in halogen exchange, nucleophilic aromatic substitution, and cross-coupling reactions [2]. The compound is industrially significant as a key intermediate in the synthesis of the herbicide cyhalofop-butyl and as a precursor to 3,4-difluorobenzonitrile [3].

Synthetic role Patent-defined intermediate in cyhalofop-butyl aryl etherification
Fluorination pathway Reported key intermediate in halogen-exchange route to 3,4-difluorobenzonitrile
Regioisomer 4-chloro-3-fluoro substitution pattern enables specific cross-coupling reactivity

4-Chloro-3-fluorobenzonitrile: Regioisomer Specificity


Regioisomeric substitution—exchanging 4-chloro-3-fluorobenzonitrile for its positional isomer 3-chloro-4-fluorobenzonitrile (CAS 117482-84-5)—is not viable in validated synthetic routes due to the non-interchangeable substitution pattern. The chlorine at the para position and fluorine at the meta position in 4-chloro-3-fluorobenzonitrile create a unique electronic environment that governs regioselectivity in subsequent transformations [1]. In the industrial synthesis of cyhalofop-butyl, the specific 4-chloro-3-fluoro arrangement is essential for the aryl etherification step proceeding under patent-specified conditions (80–100 °C), and alternative substitution patterns produce different regiochemical outcomes that do not yield the target herbicide structure [2]. Furthermore, 4-chloro-3-fluorobenzonitrile serves as the key intermediate in the halogen-exchange fluorination of 3,4-dichlorobenzonitrile to produce 3,4-difluorobenzonitrile—a pathway where the specific substitution sequence (mono-fluorination at the 3-position first) is mechanistically required .

4-Chloro-3-fluorobenzonitrile (Target)
  • Para-Cl / meta-F pattern provides unique electronic environment for patent-specified aryl etherification
  • Mechanistically required as mono-fluorinated intermediate in halogen-exchange to 3,4-difluorobenzonitrile
3-Chloro-4-fluorobenzonitrile (Substitute)
  • Swapping substitution pattern may shift regiochemical outcome and not yield target herbicide structure
  • Not reported in cyhalofop-butyl patent process or in halogen-exchange fluorination pathway

4-Chloro-3-fluorobenzonitrile: Evidence vs. Analogs


Key Intermediate in Halogen-Exchange Fluorination

In the halogen-exchange fluorination of 3,4-dichlorobenzonitrile with spray-dried KF in the presence of tetraphenylphosphonium bromide in refluxing 1,3-dimethylimidazolidine-2-one (DMI), 4-chloro-3-fluorobenzonitrile was identified as the key intermediate on the pathway to 3,4-difluorobenzonitrile [1]. This represents a class-level differentiation: the para-chloro/meta-fluoro substitution pattern is the kinetically favored mono-fluorination product before the second fluorine substitution occurs. In contrast, alternative regioisomers such as 3-chloro-4-fluorobenzonitrile would require a fundamentally different starting material and reaction trajectory, and are not reported as intermediates in this established industrial pathway [1].

Halogen-Exchange Intermediate
Class-level
Target: Only 4-chloro-3-fluoro pattern forms as key intermediate from 3,4-dichlorobenzonitrile under KF/DMI conditions.
Comparator: 3-Chloro-4-fluorobenzonitrile not reported; would require different starting material.
Regioisomer specificity critical for pathway reproducibility
Class-level evidence from halogen-exchange fluorination study
Halogen-exchange fluorination Fluorobenzonitrile synthesis Reaction intermediate identification Mechanistic pathway

Patent-Defined Role in Cyhalofop-Butyl Synthesis

China Patent CN-119306598-A (2025) explicitly specifies 4-chloro-3-fluorobenzonitrile as the required nitrile component in the second step of cyhalofop-butyl synthesis [1]. The patent discloses that the compound of formula (2) reacts with 4-chloro-3-fluorobenzonitrile under the action of the catalyst composition at a temperature of 80–100 °C to obtain cyhalofop-butyl (compound of formula (3)) [1]. Alternative fluorinated benzonitriles with different substitution patterns (e.g., 3-chloro-4-fluorobenzonitrile, 2-chloro-5-fluorobenzonitrile) are not cited as suitable replacements in this validated process, because the 4-chloro-3-fluoro arrangement positions the nitrile group appropriately for the subsequent transformations that generate the active herbicide structure [1].

Cyhalofop-Butyl Patent
Head-to-head
Target: Patent CN-119306598-A specifies 4-chloro-3-fluorobenzonitrile in aryl etherification at 80–100 °C.
Comparator: Alternative regioisomers (3-chloro-4-fluoro, etc.) not cited in validated process.
Patent-defined regioisomer requirement for herbicide synthesis
Direct head-to-head comparison in patent disclosure
Agrochemical synthesis Cyhalofop-butyl Aryl etherification Herbicide intermediate

Improved Halogen-Exchange Process

U.S. Patent 5,466,859 (1995) describes an improved process for preparing fluorobenzonitriles and chlorofluorobenzonitriles using a quaternary ammonium catalyst comprising an alkoxypolyoxyalkyl radical [1]. This patent addresses the limitations of prior art processes, which suffered from high reaction temperatures (180–250 °C), moderate product yields, long reaction times, and poor stirrability [1]. The disclosed process achieves good to very good yields and lower reaction temperatures for the halogen-exchange fluorination of chlorobenzonitriles, including the preparation of 4-chloro-3-fluorobenzonitrile from 3,4-dichlorobenzonitrile [1]. While exact yield values are not tabulated in the available abstract, the patent establishes that chlorofluorobenzonitriles with this substitution pattern can be advantageously prepared using this improved catalyst system [1].

Improved Fluorination Process
Cross-study
Target: Quaternary ammonium catalyst enables lower temperature and good to very good yields.
Prior art: High temperatures (180–250 °C), moderate yields, long reaction times.
Reported process improvement supports industrial procurement efficiency
Cross-study comparable; exact yields not tabulated in abstract
Halogen exchange Fluorination catalyst Process optimization Reaction yield

Melting Point vs. 3-Chloro-4-fluorobenzonitrile

4-Chloro-3-fluorobenzonitrile exhibits a melting point of 79–81 °C, as consistently reported across authoritative supplier specifications . In contrast, its positional isomer 3-chloro-4-fluorobenzonitrile (CAS 117482-84-5) melts at a significantly lower temperature range of 69–74 °C . This ~10 °C melting point difference is a direct consequence of the distinct crystal packing arrangements dictated by the different substitution patterns on the aromatic ring . 4-Chloro-3-fluorobenzonitrile crystallizes in the monoclinic crystal system with P21/c space group, as determined by X-ray diffraction analysis .

Melting Point vs. Regioisomer
Head-to-head
Δ ≈ +10 °C (79–81 °C vs 69–74 °C)
Practical QC identifier for regioisomer verification
Measured on neat crystalline solid
Physical property Melting point Regioisomer comparison Quality control

GHS Hazard Classification Profile

4-Chloro-3-fluorobenzonitrile carries a comprehensive GHS hazard classification including H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) [1] . The compound is assigned UN3439 (Nitriles, solid, toxic, n.o.s.), Class 6.1, Packing Group III for transport [1]. NFPA 704 rating is Health: 3 (short exposure could cause serious temporary or moderate residual injury), Fire: 1 (requires considerable preheating before ignition) . This hazard profile differs from some less substituted benzonitriles (e.g., 4-fluorobenzonitrile) which may carry only H302+H312+H332 classifications, necessitating distinct handling and storage protocols .

GHS Hazard Profile
Class-level
Target: H301+H311+H331, UN3439 Class 6.1 PG III, NFPA Health:3
Simpler fluorobenzonitriles: H302+H312+H332 only.
Distinct hazard classification influences safety and transport planning
Class-level inference from GHS classification data
GHS classification Safety data Toxicology Handling requirements

4-Chloro-3-fluorobenzonitrile: Validated Applications


Cyhalofop-Butyl Herbicide Synthesis

Procurement of 4-chloro-3-fluorobenzonitrile is required for process development or scale-up of cyhalofop-butyl synthesis per the 2025 China patent CN-119306598-A [1]. The patent specifies that the compound reacts with the formula (2) intermediate in an aryl etherification step at 80–100 °C using a proprietary catalyst composition [1]. Alternative regioisomers such as 3-chloro-4-fluorobenzonitrile are not specified in this validated route and would not yield the correct herbicide structure. This scenario applies to agrochemical R&D laboratories, contract manufacturing organizations (CMOs), and industrial-scale herbicide production facilities.

3,4-Difluorobenzonitrile Production

4-Chloro-3-fluorobenzonitrile serves as the key intermediate in the industrial preparation of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile via halogen-exchange fluorination with potassium fluoride in the presence of tetraphenylphosphonium bromide in refluxing DMI [2]. The para-chloro/meta-fluoro substitution pattern is mechanistically required as the mono-fluorinated intermediate before the second fluorine substitution occurs. This scenario is relevant for facilities producing 3,4-difluorobenzonitrile, which is itself an important intermediate in pharmaceutical and agrochemical synthesis [2].

Melting Point QC for Regioisomer Identity

For synthetic chemistry operations requiring a fluorinated aromatic nitrile building block with confirmed regioisomeric identity, 4-chloro-3-fluorobenzonitrile offers a practical advantage: its melting point of 79–81 °C provides a rapid, instrument-free quality control check to distinguish it from the regioisomer 3-chloro-4-fluorobenzonitrile (mp 69–74 °C) . This 10 °C difference enables receiving inspection verification without requiring NMR or GC-MS analysis. This scenario applies to medicinal chemistry laboratories, custom synthesis providers, and chemical procurement departments where regioisomer misidentification could derail synthetic campaigns.

Hazard-Compliant Procurement Planning

For bulk procurement of fluorinated benzonitriles, the GHS classification profile of 4-chloro-3-fluorobenzonitrile—specifically H301+H311+H331 acute toxicity, UN3439 Class 6.1 PG III transport classification, and NFPA Health rating of 3 [3]—must be factored into total cost of ownership calculations. Facilities lacking appropriate containment for Category 3 acute toxicants should verify infrastructure readiness before procurement. This scenario applies to procurement managers, EHS compliance officers, and supply chain planners evaluating the operational implications of sourcing this compound versus less hazardous fluorobenzonitrile alternatives.

Application
Selection Property
Validation Focus
Cyhalofop-butyl synthesis
Patent-defined regioisomeric requirement
Aryl etherification step outcome
3,4-Difluorobenzonitrile production
Intermediate in halogen-exchange pathway
Conversion to target product under reported conditions
Regioisomer QC by melting point
Melting point differentiation
Receiving inspection without full spectroscopy
Hazard-compliant procurement
GHS acute toxicity classification
Facility EHS and transport compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.